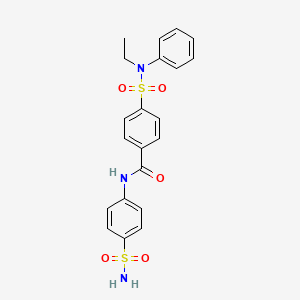

4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as EPLIN, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPLIN is a sulfonamide derivative that has been synthesized through a multistep process.

Applications De Recherche Scientifique

Inhibitors of SARS-CoV-2 Proteases

Application: Potential COVID-19 Therapeutics

Experimental Procedure: The compounds were synthesized using a green chemistry approach in ethanol at room temperature, achieving up to 90% yield. Their structures were confirmed via spectroscopic methods .

Results: The derivatives exhibited good binding affinity to the SARS-CoV-2 Mpro enzyme, with binding energy scores indicating strong interactions. The top-ranked compounds also showed a lower HOMO–LUMO energy difference compared to the standard drug Nirmatrelvir, suggesting efficient charge transfer at the molecular level .

Potential Impact: These findings highlight the derivatives as promising candidates for further in vivo studies and drug development against COVID-19.

Drug-likeness and Pharmacophore Modeling

Application: Drug Design and Discovery

Experimental Procedure: In silico analysis was performed, including adherence to Lipinski’s rule of five for drug-likeness and ADMET prediction to assess the pharmacokinetic properties .

Results: The analysis suggested that the compounds possess favorable drug-like properties and pharmacophores that align with the requirements for oral bioavailability and therapeutic potential .

Potential Impact: This application aids in the preclinical assessment of the compounds, streamlining the drug development process by identifying promising candidates early on.

Molecular Docking Studies

Application: Computational Drug Development

Experimental Procedure: Using the crystal structure of the Mpro enzyme, the compounds were computationally docked to predict their binding modes and affinities .

Results: The docking results revealed that the derivatives fit well within the active site, forming stable interactions with key amino acid residues .

Potential Impact: These studies are crucial for understanding the mechanism of action and for optimizing the compounds to enhance their efficacy as antiviral agents.

Density Functional Theory (DFT) Analysis

Application: Quantum Chemical Calculations

Experimental Procedure: The electronic properties, including the frontier molecular orbitals (HOMO and LUMO), were calculated to understand the charge distribution and reactivity of the compounds .

Results: The compounds displayed a lower energy gap between HOMO and LUMO, indicating a propensity for electron transfer, which is a desirable feature in drug molecules .

Potential Impact: DFT analysis provides a theoretical foundation for predicting the reactivity and stability of the compounds, which is beneficial for further chemical modifications and optimization.

Antimicrobial Activity

Application: Antimicrobial Drug Research

Experimental Procedure: The compounds were tested against a panel of bacteria and fungi to evaluate their antimicrobial efficacy .

Results: Some derivatives showed promising activity, indicating their potential as antimicrobial agents .

Potential Impact: The discovery of new antimicrobial compounds is crucial in the fight against antibiotic-resistant bacteria and emerging infectious diseases.

Green Chemistry Synthesis

Application: Sustainable Chemical Practices

Experimental Procedure: The compounds were synthesized in ethanol, a less toxic solvent, at room temperature, which minimizes energy consumption and environmental impact .

Propriétés

IUPAC Name |

4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-2-24(18-6-4-3-5-7-18)31(28,29)20-12-8-16(9-13-20)21(25)23-17-10-14-19(15-11-17)30(22,26)27/h3-15H,2H2,1H3,(H,23,25)(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYDYJPYWZQSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2871301.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2871305.png)

![3,4,5-trimethoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2871306.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2871312.png)

![2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871314.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2871317.png)